molecular formula C11H5BrF4O B12908829 5-(4-Bromophenyl)-2-fluoro-3-(trifluoromethyl)furan CAS No. 391683-57-1

5-(4-Bromophenyl)-2-fluoro-3-(trifluoromethyl)furan

Cat. No.: B12908829
CAS No.: 391683-57-1
M. Wt: 309.05 g/mol
InChI Key: OYOURJKUWUWGQQ-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-2-fluoro-3-(trifluoromethyl)furan is an organic compound belonging to the furan family This compound is characterized by the presence of a bromophenyl group, a fluorine atom, and a trifluoromethyl group attached to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-2-fluoro-3-(trifluoromethyl)furan typically involves the following steps:

    Fluorination: The addition of a fluorine atom to the furan ring.

    Trifluoromethylation: The incorporation of a trifluoromethyl group into the furan ring.

These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of solvents, temperature control, and waste management.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-2-fluoro-3-(trifluoromethyl)furan can undergo various chemical reactions, including:

    Oxidation: Conversion of the furan ring to a more oxidized state.

    Reduction: Reduction of the bromophenyl group.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) and potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted furans.

Scientific Research Applications

5-(4-Bromophenyl)-2-fluoro-3-(trifluoromethyl)furan has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-2-fluoro-3-(trifluoromethyl)furan involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Bromophenyl)-2-(trifluoromethyl)-3-furoic acid
  • 5-(4-Bromophenyl)-3-carboxy-2-(trifluoromethyl)furan
  • 1-Bromo-4-[4-carboxy-5-(trifluoromethyl)fur-2-yl]benzene

Uniqueness

5-(4-Bromophenyl)-2-fluoro-3-(trifluoromethyl)furan is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the furan ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research applications.

Properties

CAS No.

391683-57-1

Molecular Formula

C11H5BrF4O

Molecular Weight

309.05 g/mol

IUPAC Name

5-(4-bromophenyl)-2-fluoro-3-(trifluoromethyl)furan

InChI

InChI=1S/C11H5BrF4O/c12-7-3-1-6(2-4-7)9-5-8(10(13)17-9)11(14,15)16/h1-5H

InChI Key

OYOURJKUWUWGQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(O2)F)C(F)(F)F)Br

Origin of Product

United States

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